

Y1 Receptor Expression: A Key Player in Oncology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant area of interest in cancer research. Dysregulation of Y1R expression and signaling has been implicated in the pathophysiology of various malignancies, presenting both a potential biomarker and a therapeutic target. This guide provides a comprehensive overview of Y1R expression across different cancer cell lines, details the experimental methodologies for its characterization, and visualizes its complex signaling network.

Quantitative Analysis of Y1R Expression in Cancer Cell Lines

The expression of Y1R varies considerably among different cancer types and even between different cell lines derived from the same cancer. The following table summarizes quantitative data on Y1R expression, providing a comparative landscape for researchers.

Cancer Type	Cell Line	Y1R Expression Level/Detection	Key Findings	Reference
Breast Cancer	MCF-7 (ER+)	High-affinity NPY receptor expression; ~40,000 receptors per cell.[1] Y1R mRNA and protein are upregulated by estrogen.[2][3][4]	Y1R expression is estrogen-regulated and its activation can inhibit estrogen-induced cell proliferation.[5] Antiestrogen treatment down-regulates Y1R expression.	
T-47D (ER+)	Y1R mRNA expression increased by estrogen.	Similar to MCF-7, suggests a role for Y1R in estrogen-responsive breast cancers.		
MDA-MB-231 (ER-)	No significant Y1R mRNA expression. Y1R and Y5R expression is induced by hypoxia.	Y1R expression may be context-dependent, for instance, influenced by the tumor microenvironment (hypoxia).		
MDA-MB-468 (ER-)	No significant Y1R mRNA expression.			
SK-N-MC	Y1R-expressing.	NPY induces a dose-dependent inhibition of		

		tumor cell growth.	
Prostate Cancer	LNCaP (Androgen-dependent)	Expresses Y1R gene and protein.	NPY treatment reduces cell proliferation. Inhibition of Y1R leads to increased apoptosis.
DU145 (Androgen-independent)	Expresses Y1R gene and protein.	NPY treatment reduces cell proliferation. NPY stimulates a long-lasting ERK1/2 activation.	
PC-3 (Androgen-independent)	Expresses Y1R and Y2R. A Y1R protein of 70 kDa was detected.	NPY treatment increases cell proliferation. NPY stimulates a rapid and transient ERK1/2 activation.	
Hepatocellular Carcinoma	HCC cells	NPY1R mRNA and protein levels are significantly decreased in HCC tissues compared to normal tissues.	Low expression of NPY1R is correlated with poor prognosis. Overexpression of NPY1R inhibits cell proliferation by inactivating the MAPK signaling pathway.

Colon Cancer	HT29	Expresses Y1R and Y2R.	NPY and its Y2 receptor are significantly expressed in human colon adenocarcinoma tissues. NPY1R is a marker for a specific regional stem cell population in the colon.
Ewing's Sarcoma	SK-N-MC	Expresses Y1R.	Activation of Y1R by NPY inhibits cell growth.

Experimental Protocols for Y1R Expression Analysis

Accurate and reproducible measurement of Y1R expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Y1R mRNA Expression

This method quantifies the amount of Y1R messenger RNA (mRNA) in a cell line, providing an indication of gene expression.

a. RNA Extraction:

- Harvest cultured cancer cells (e.g., 1×10^6 cells).
- Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
- Extract total RNA using a phenol-chloroform extraction method, followed by isopropanol precipitation.

- Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
- Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

b. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
- The reaction typically includes dNTPs, RNase inhibitor, and the appropriate buffer.
- Incubate at the recommended temperature for the enzyme (e.g., 37°C for 60 minutes), followed by an inactivation step.

c. Real-Time PCR:

- Prepare a reaction mix containing cDNA template, forward and reverse primers for the Y1R gene, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a DNA polymerase.
- Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
- Perform the PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in Y1R expression.

Western Blotting for Y1R Protein Detection

This technique is used to detect and quantify the Y1R protein in cell lysates.

a. Protein Extraction:

- Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunodetection:

- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the Y1R protein overnight at 4°C.
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again to remove unbound secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Use a loading control protein (e.g., β -actin, GAPDH) to normalize the Y1R protein levels.

Immunohistochemistry (IHC) for Y1R Localization in Tissues

IHC is used to visualize the distribution and localization of the Y1R protein within tissue samples.

a. Tissue Preparation:

- Fix fresh tissue samples in 10% neutral buffered formalin.
- Dehydrate the tissue through a series of graded ethanol solutions.
- Clear the tissue in xylene and embed in paraffin wax.
- Cut thin sections (4-5 μm) of the paraffin-embedded tissue using a microtome and mount on glass slides.

b. Antigen Retrieval:

- Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.
- Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., in a citrate buffer, pH 6.0) or enzyme-induced (e.g., with proteinase K).

c. Staining:

- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific binding sites with a blocking serum.
- Incubate the sections with a primary antibody against Y1R.
- Apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
- Add a chromogen substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.
- Counterstain the sections with hematoxylin to visualize the cell nuclei.

d. Visualization:

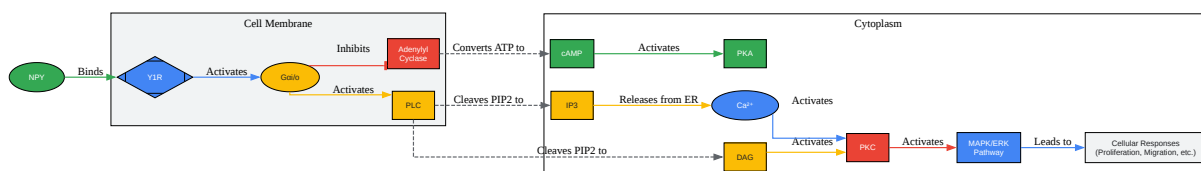
- Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
- Examine the sections under a light microscope to assess the intensity and localization of Y1R staining.

Signaling Pathways and Experimental Workflows

The activation of Y1R by its ligand, Neuropeptide Y, triggers a cascade of intracellular signaling events that can influence cell proliferation, migration, and survival.

Y1R Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by Y1R activation.

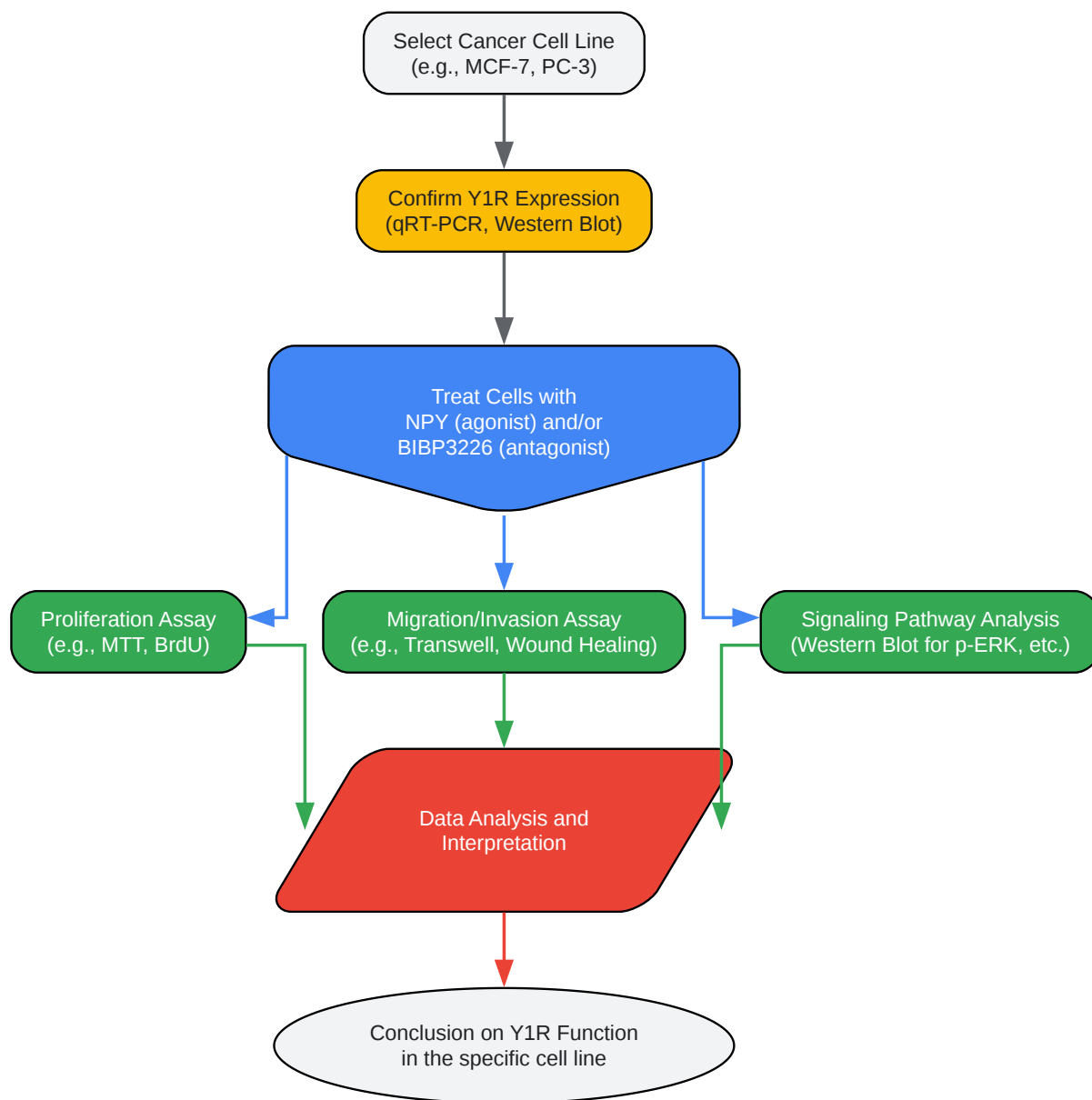


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Caption: Y1R signaling cascade.

Experimental Workflow for Assessing Y1R Function

This diagram outlines a typical workflow for investigating the functional consequences of Y1R expression and activation in a cancer cell line.



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Caption: Workflow for Y1R functional analysis.

In conclusion, the Neuropeptide Y Y1 receptor presents a compelling field of study in oncology. Its differential expression in cancer cells compared to normal tissues, coupled with its role in key cellular processes, underscores its potential as a diagnostic and therapeutic target. The

methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of Y1R in cancer.

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